molecular formula C19H20N2NaO2 B1677662 Phenylbutazone sodium CAS No. 129-18-0

Phenylbutazone sodium

Cat. No.: B1677662
CAS No.: 129-18-0
M. Wt: 330.4 g/mol
InChI Key: NNFXVGOLTQESMQ-UHFFFAOYSA-M
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Description

Phenylbutazone is a synthetic, nonhormonal anti-inflammatory, antipyretic compound useful in the management of inflammatory conditions .


Synthesis Analysis

Phenylbutazone degradation on precoated silica plates was studied and a TLC procedure was proposed to avoid this decomposition . In trial syntheses, yields varied from 55 to 61%.


Molecular Structure Analysis

Phenylbutazone has a molecular formula of C19H20N2O2 . The sodium salt of Phenylbutazone has a molecular formula of C19H19N2NaO2 and a molecular weight of 330.356 Da .


Chemical Reactions Analysis

Phenylbutazone undergoes oxidation under normal conditions. The main decomposition products were identified, and the mechanism of their formation was proposed . The reaction with hydroxyl radicals has an overall OH rate constant of 32.9016 E-12 cm3/molecule-sec .


Physical And Chemical Properties Analysis

Phenylbutazone has a melting range between 104 and 107 . It loses not more than 0.5% of its weight when dried in vacuum at a pressure of 30 ± 10 mm of mercury at 80 for 4 hours . Four crystalline modifications of phenylbutazone were identified and characterized using X-ray diffraction, thermal analysis, IR spectroscopy, and solubility studies .

Scientific Research Applications

Environmental Contamination and Veterinary Drug Residues

Phenylbutazone's impact extends beyond its direct application, as seen in studies of environmental contamination. For instance, research demonstrates that residues of phenylbutazone in cattle can occur due to environmental contamination, highlighting concerns over veterinary drug residues in animals not directly treated with the drug. Waste from animals treated with phenylbutazone and spread on pastures can contaminate other animals grazing on these pastures, indicating a need for careful management of veterinary drug use and disposal (Barnes et al., 2017).

Pharmacokinetics and Anti-inflammatory Effects

Research on the pharmacokinetics and anti-inflammatory effects of phenylbutazone in horses provides insight into its therapeutic applications. Studies have detailed the blood and urine concentrations, pharmacokinetics, and effects on biomarkers of inflammation following intravenous and oral administration, underscoring its potent anti-inflammatory properties in veterinary settings (Knych et al., 2018).

Neuroprotective Effects

Phenylbutazone sodium has also been studied for its potential neuroprotective effects. Sodium 4-phenylbutyrate, for example, has been shown to protect against cerebral ischemic injury by inhibiting endoplasmic reticulum stress-mediated apoptosis and inflammation, suggesting a novel approach for stroke treatment (Qi et al., 2004).

Nutritional Management and Urea Cycle Disorders

In the context of urea cycle disorders, this compound has been implicated in nutritional management strategies. Its primary metabolite, phenylacetate, conjugates with glutamine to form phenylacetylglutamine, which is excreted in urine, affecting the metabolism of branched-chain amino acids and suggesting a role in better titrating protein restriction with amino acid supplementation for patients on alternative pathway therapy (Scaglia, 2010).

Gastrointestinal Injury and NSAID-Induced Dysbiosis

Phenylbutazone's effects on gastrointestinal integrity and microbiota have been examined, revealing that its administration can induce gastrointestinal injury, including impaired barrier function, and that nutritional treatment could potentially attenuate these changes, emphasizing the importance of managing NSAID-induced dysbiosis in veterinary medicine (Whitfield-Cargile et al., 2021).

Safety and Hazards

Phenylbutazone may raise the risk of heart and blood vessel problems like heart attack and stroke. It may also raise the chance of severe and sometimes deadly stomach or bowel problems like ulcers or bleeding . It is contraindicated in patients with certain health problems such as inflammatory bowel disease, stomach or bowel ulcer, bleeding problems, heart disease, high blood pressure, thyroid disease, kidney disease, liver disease, and others .

Future Directions

The different biologies and social roles of its human/animal subjects resulted in very different and changing uses of Phenylbutazone . While the drug had a seemingly common impact on pain and inflammation, there were inter-species differences in the drug’s metabolism, the conditions treated, dosages, and, crucially, in intended clinical outcomes and perceptions of its benefits and risks .

Biochemical Analysis

Biochemical Properties

Phenylbutazone Sodium is known for its anti-inflammatory, antipyretic, and analgesic activities . It interacts with enzymes such as prostaglandin H synthase and prostacyclin synthase . Through peroxide (H2O2) mediated deactivation, this compound binds to and inactivates these enzymes, leading to reduced production of prostaglandin and prostacyclin . This reduction in prostaglandin and prostacyclin production results in decreased inflammation of the surrounding tissues .

Cellular Effects

This compound influences cell function by reducing the production of prostaglandin H and prostacyclin . Prostaglandins act on a variety of cells such as vascular smooth muscle cells causing constriction or dilation, on platelets causing aggregation or disaggregation, and on spinal neurons causing pain . By reducing the production of these compounds, this compound can alleviate pain and reduce inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to and inactivate prostaglandin H synthase and prostacyclin synthase . This binding and inactivation are mediated by peroxide (H2O2), leading to a reduction in the production of prostaglandin and prostacyclin . This reduction in turn leads to reduced inflammation of the surrounding tissues .

Temporal Effects in Laboratory Settings

It is known that this compound has a narrow margin of safety and can cause severe adverse effects such as gastrointestinal ulceration and renal toxicity .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, it is used for pain relief from infections and musculoskeletal disorders in horses . Excessive or prolonged usage can lead to adverse effects such as gastroduodenal ulceration, right dorsal colitis, and renal papillary necrosis .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with enzymes such as prostaglandin H synthase and prostacyclin synthase . By binding to and inactivating these enzymes, this compound can influence metabolic flux and metabolite levels .

Transport and Distribution

This compound is known to bind to plasma proteins, principally albumin, in the horse and in all species investigated . Consequently, its distribution from plasma to interstitial and transcellular fluids is limited .

Properties

IUPAC Name

sodium;4-butyl-1,2-diphenylpyrazolidin-4-ide-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N2O2.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;/h4-13H,2-3,14H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOUHDLOIRJOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[C-]1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70926268
Record name Sodium 4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129-18-0
Record name Phenylbutazone sodium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylbutazone sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-butyl-1,2-diphenylpyrazolidine-3,5-dione, sodium salt
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Record name PHENYLBUTAZONE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/189M850I32
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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